4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid
Overview
Description
4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid is a chemical compound with the molecular formula C11H13NO6S2 and a molecular weight of 319.35 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further connected to a tetrahydrothiophene ring with a dioxido substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Sulfonamide Formation: The sulfonamide group is formed by reacting the tetrahydrothiophene derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the sulfonamide intermediate with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxido group or the sulfonamide moiety.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid has several scientific research applications:
Proteomics Research: Used as a reagent for protein modification and labeling.
Biological Studies: Investigated for its potential as an enzyme inhibitor or modulator.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or tetrahydrothiophene ring.
Sulfonamide-based compounds: Other sulfonamides with different aromatic or heterocyclic groups.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid moiety.
Uniqueness
This compound is unique due to its specific combination of a benzoic acid moiety, a sulfonamide group, and a dioxido-substituted tetrahydrothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c13-11(14)8-1-3-10(4-2-8)20(17,18)12-9-5-6-19(15,16)7-9/h1-4,9,12H,5-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANIHRKSOILEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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